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Compound of Interest

Compound Name: (Z)-1,4-dibromobut-2-ene

Cat. No.: B095314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the structure of (Z)-1,4-
dibromobut-2-ene, a key intermediate in organic synthesis. This document details the

spectroscopic data, synthesis protocols, and structural confirmation of this cis-isomer,

presenting a valuable resource for its application in research and development.

Physicochemical Properties and Identification
(Z)-1,4-dibromobut-2-ene, also known as cis-1,4-dibromo-2-butene, is a halogenated alkene

with the molecular formula C₄H₆Br₂.[1][2] Its structure is characterized by a four-carbon chain

with a cis-configured double bond between the second and third carbon atoms, and bromine

atoms attached to the first and fourth carbons.

Property Value Reference

Molecular Formula C₄H₆Br₂ [1][2]

Molecular Weight 213.90 g/mol [1][2]

CAS Number 18866-73-4 [1][2]

IUPAC Name (2Z)-1,4-dibromobut-2-ene [1]

Synonyms cis-1,4-dibromo-2-butene [1][2]
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Synthesis of (Z)-1,4-dibromobut-2-ene
The primary route for the synthesis of (Z)-1,4-dibromobut-2-ene is through a Finkelstein-type

halogen exchange reaction, starting from its chlorinated analog, (Z)-1,4-dichlorobut-2-ene. This

stereospecific reaction allows for the retention of the cis-configuration of the double bond.

Experimental Protocol: Halogen Exchange
Materials:

(Z)-1,4-dichlorobut-2-ene

Sodium bromide (NaBr), anhydrous

Acetone, anhydrous

Round-bottom flask

Reflux condenser

Magnetic stirrer

Heating mantle

Rotary evaporator

Separatory funnel

Dichloromethane

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

(Z)-1,4-dichlorobut-2-ene in a minimal amount of anhydrous acetone.

Add a 2 to 3-fold molar excess of anhydrous sodium bromide to the solution.
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Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Upon completion of the reaction (typically after several hours), allow the mixture to cool to

room temperature.

Remove the precipitated sodium chloride by filtration.

Evaporate the acetone from the filtrate using a rotary evaporator.

Dissolve the residue in dichloromethane and wash with water to remove any remaining

inorganic salts.

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

Remove the dichloromethane under reduced pressure to yield crude (Z)-1,4-dibromobut-2-
ene.

The crude product can be further purified by vacuum distillation or column chromatography

on silica gel.

Spectroscopic Data and Structure Elucidation
The definitive structure of (Z)-1,4-dibromobut-2-ene is established through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of the double

bond.

¹H NMR (Proton NMR): Due to the symmetry of the molecule, the ¹H NMR spectrum is

expected to show two signals: a triplet for the two equivalent olefinic protons (H-2 and H-3) and

a doublet for the four equivalent methylene protons (H-1 and H-4). The coupling constant

between the olefinic protons is characteristic of the cis-geometry (typically in the range of 6-12

Hz).
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to exhibit two distinct signals

corresponding to the two different carbon environments: one for the sp² hybridized olefinic

carbons (C-2 and C-3) and another for the sp³ hybridized methylene carbons (C-1 and C-4).

¹H NMR
Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Assignment

~5.8 t ~10 =CH

~4.1 d ~10 -CH₂Br

¹³C NMR
Chemical Shift

(δ) ppm
Assignment

~129 =CH

~30 -CH₂Br

Note: The exact chemical shifts may vary depending on the solvent and the specific instrument

used. The data presented here is a representative expectation based on known chemical shift

ranges for similar structures.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode

~3020 =C-H stretch

~2950 -C-H stretch (asymmetric)

~2850 -C-H stretch (symmetric)

~1650 C=C stretch (cis)

~1430 -CH₂- scissoring

~1200 C-Br stretch

~700 =C-H bend (cis, out-of-plane)
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The C=C stretching vibration for a cis-alkene is typically found in the region of 1640-1680 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster

for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The M⁺,

[M+2]⁺, and [M+4]⁺ peaks should appear in an approximate ratio of 1:2:1. For C₄H₆Br₂, the

molecular ion peaks would be observed at m/z 212, 214, and 216.

Major Fragmentation Pathways:

Loss of a bromine atom (-Br): [M-Br]⁺, observed around m/z 133/135.

Loss of a bromomethyl radical (-CH₂Br): [M-CH₂Br]⁺, observed around m/z 119/121.

Cleavage of the C-C bond adjacent to the double bond.

Visualizing the Structure Elucidation Workflow
The logical flow of experiments and data analysis for the structure elucidation of (Z)-1,4-
dibromobut-2-ene can be visualized as follows:
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Fragmentation

Structure Elucidated
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Caption: Workflow for the synthesis and structural elucidation of (Z)-1,4-dibromobut-2-ene.

Logical Relationship of Spectroscopic Evidence
The confirmation of the structure of (Z)-1,4-dibromobut-2-ene relies on the convergence of

evidence from multiple spectroscopic techniques.
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Hypothesized Structure

Spectroscopic Evidence

Confirmation

(Z)-1,4-dibromobut-2-ene

¹H NMR: cis-olefinic coupling (J ≈ 10 Hz)
¹³C NMR: Two distinct carbon environments

predicts

IR: C=C stretch at ~1650 cm⁻¹

predicts

MS: Molecular ion cluster at m/z 212, 214, 216

predicts

Confirmed Structure

supports supports supports

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data confirming the structure.

This technical guide provides a thorough overview of the structural elucidation of (Z)-1,4-
dibromobut-2-ene, offering valuable experimental and analytical details for its synthesis and

characterization. The provided data and workflows serve as a practical resource for

researchers in the fields of organic chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling the Structure of (Z)-1,4-dibromobut-2-ene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095314#z-1-4-dibromobut-2-ene-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b095314#z-1-4-dibromobut-2-ene-structure-elucidation
https://www.benchchem.com/product/b095314#z-1-4-dibromobut-2-ene-structure-elucidation
https://www.benchchem.com/product/b095314#z-1-4-dibromobut-2-ene-structure-elucidation
https://www.benchchem.com/product/b095314#z-1-4-dibromobut-2-ene-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b095314?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

